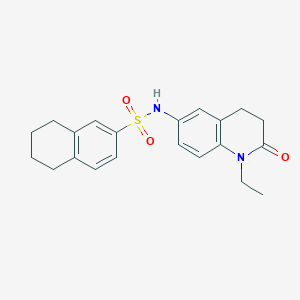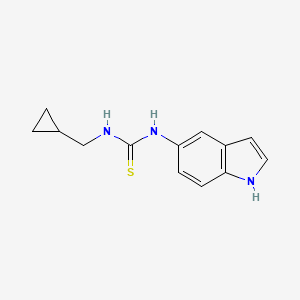
1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-169 has shown promising results in preclinical studies as a potential treatment for various cancers and inflammatory diseases.
Mécanisme D'action
1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea inhibits BET proteins by binding to their bromodomains, which prevents them from recognizing acetylated lysine residues on histones. This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation. 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has been shown to selectively target BET proteins, with minimal effects on other epigenetic readers.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to reduce inflammation in preclinical models of rheumatoid arthritis and inflammatory bowel disease. 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has been found to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also shown good selectivity and potency in preclinical models. However, 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several potential future directions for research on 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea. One area of interest is the development of combination therapies with other anticancer agents or immunotherapies. Another area of research is the identification of biomarkers that can predict response to 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea treatment. Additionally, further optimization of 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea and the development of more potent and selective BET inhibitors are areas of ongoing research.
Méthodes De Synthèse
The synthesis of 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea involves several steps, starting with the reaction between 5-bromoindole and cyclopropylmethylamine to form 1-(cyclopropylmethyl)-5-bromoindole. This intermediate product is then reacted with thiourea to produce 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. 1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea has also demonstrated anti-inflammatory effects in preclinical models of rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c17-13(15-8-9-1-2-9)16-11-3-4-12-10(7-11)5-6-14-12/h3-7,9,14H,1-2,8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYCMVSFBYSYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=S)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(1H-indol-5-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

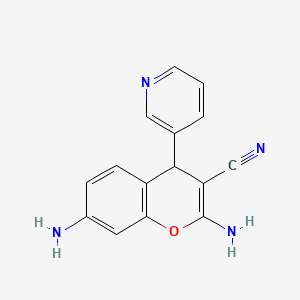
![2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2768276.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2768277.png)

![5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2768282.png)
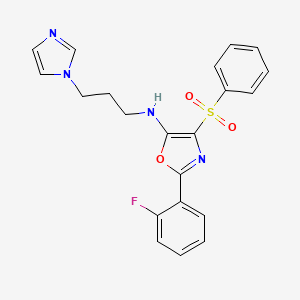
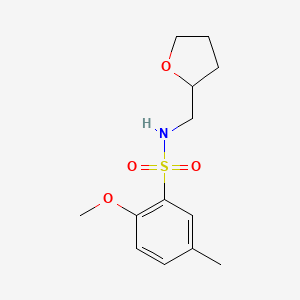
![3-Methylsulfonyl-1-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2768286.png)
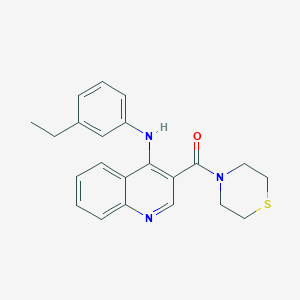
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2768290.png)
![7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2768292.png)
![7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2768293.png)
![N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2768294.png)
